(2-Allyl-phenoxy)-acetic acid
Overview
Description
“(2-Allyl-phenoxy)-acetic acid”, also known as Allyl phenoxyacetate, has the molecular formula C11H12O3 . It is a derivative of phenoxyacetic acid, which is a white solid with the formula C8H8O3 .
Synthesis Analysis
The synthesis of “(2-Allyl-phenoxy)-acetic acid” involves the reaction of phenoxyacetic acid and allyl alcohol under the action of an acid catalyst . Another method involves the reaction of phenol with chloroacetic acid in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular structure of “(2-Allyl-phenoxy)-acetic acid” can be represented by the InChI string: InChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2 .Scientific Research Applications
Adsorption and Environmental Cleanup
- A study by Aksu and Kabasakal (2004) explored the use of granular activated carbon for the adsorption of 2,4-dichlorophenoxy-acetic acid from aqueous solutions. This research is significant for environmental cleanup and pollution control (Aksu & Kabasakal, 2004).
Herbicide Resistance and Agriculture
- Jugulam, Walsh, and Hall (2014) investigated the introgression of phenoxy herbicide resistance from wild radish to cultivated radish, which is crucial for understanding and managing herbicide resistance in agriculture (Jugulam, Walsh, & Hall, 2014).
Pharmaceutical and Antimicrobial Applications
- Yar, Siddiqui, and Ali (2006) synthesized phenoxy acetic acid derivatives and evaluated their anti-mycobacterial activities against Mycobacterium tuberculosis, indicating potential pharmaceutical applications (Yar, Siddiqui, & Ali, 2006).
Chemical Synthesis and Catalysis
- Fernández Nieves, Schott, Gruber, and Pregosin (2007) demonstrated the use of allylic alcohols in Friedel–Crafts-type coupling with phenols, highlighting a method in synthetic chemistry that can be applied to compounds like (2-Allyl-phenoxy)-acetic acid (Fernández Nieves et al., 2007).
Fungicide and Plant Disease Control
- Qu et al. (2014) studied the metabolism of the fungicide 2-allylphenol, a compound similar in structure to (2-Allyl-phenoxy)-acetic acid, in Rhizoctonia cerealis, providing insights into the degradation and environmental impact of such fungicides (Qu et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is structurally similar to other allyl compounds, which have been shown to interact with various biological targets
Mode of Action
Allyl compounds are known to interact with their targets through various mechanisms, including covalent binding, allosteric modulation, and competitive inhibition . The specific mode of action of (2-Allyl-phenoxy)-acetic acid will depend on its primary targets, which are currently unknown.
Biochemical Pathways
Without specific knowledge of the primary targets of (2-Allyl-phenoxy)-acetic acid, it is difficult to predict the biochemical pathways that this compound might affect. Allyl compounds are often involved in pathways related to cellular stress responses, inflammation, and cell survival .
Result of Action
The molecular and cellular effects of (2-Allyl-phenoxy)-acetic acid are currently unknown. Based on the known effects of similar compounds, it could potentially modulate cellular stress responses, inflammation, and cell survival . .
properties
IUPAC Name |
2-(2-prop-2-enylphenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-5-9-6-3-4-7-10(9)14-8-11(12)13/h2-4,6-7H,1,5,8H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOCVFHCRZMTTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289309 | |
Record name | (2-Allyl-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Allyl-phenoxy)-acetic acid | |
CAS RN |
6627-85-6 | |
Record name | Acetic acid, 2-[2-(2-propen-1-yl)phenoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6627-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 60239 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS000737364 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Allyl-phenoxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-ALLYLPHENOXY)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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